1H-Tetrazole

Übersicht

Beschreibung

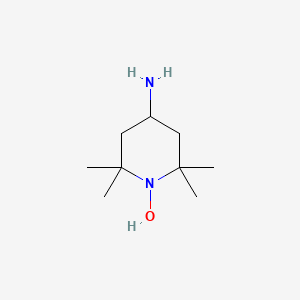

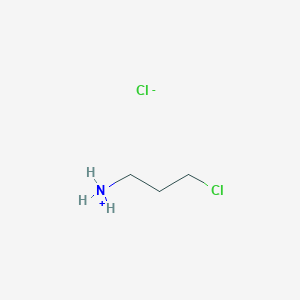

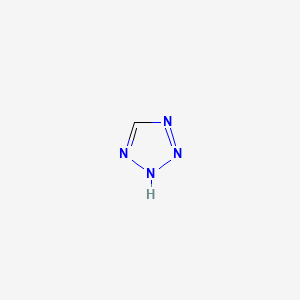

1H-Tetrazole is a synthetic organic heterocyclic compound characterized by a five-membered ring consisting of four nitrogen atoms and one carbon atom. It is a nitrogen-rich compound with the molecular formula CH₂N₄ and a molar mass of 70.05 g/mol . The compound is known for its stability and versatility in various chemical reactions and applications.

Wirkmechanismus

Target of Action

1H-Tetrazole, also known as Tetrazole, is a synthetic organic heterocyclic compound that has been used as a bio-isosteric replacement for carboxylic acids in medicinal chemistry . Various clinical drugs, including losartan, cefazolin, and alfentanil, contain the tetrazole moiety . The tetrazole ring is considered a biomimic of the carboxylic acid functional group .

Mode of Action

The mode of action of this compound is primarily through its interaction with its targets. It acts by preventing the synthesis of bacterial cell walls, resulting in cell lysis . The β-lactam antibiotics are structurally comparable to D-alanyl-D-alanine’s (component of peptidoglycan), they are capable of reacting with penicillin-binding proteins . Cephalosporins interrupt the synthesis of peptidoglycan layers of the bacterial cell wall .

Biochemical Pathways

This compound is involved in various biochemical pathways. It is often used as metabolism-resistant isosteric replacements for carboxylic acids in SAR-driven medicinal chemistry analogue syntheses . Many of the properties of NH-unsubstituted tetrazoles are related to their ability to act as acids and bases, and also to the possibility of prototropic annular tautomerism in the case of neutral molecules and conjugated acids .

Pharmacokinetics

The pharmacokinetics of this compound is influenced by its chemical properties. It has been shown that tetrazole anions are 10 times more lipophilic than carboxylate anions . The higher lipophilicity of tetrazole anions can account for its pharmacokinetics, that is, tetrazole anions can display higher membrane permeability .

Result of Action

The result of this compound’s action is primarily seen in its biological activity. It exhibits potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group . The tetrazole moiety is metabolically more stable than the carboxylic acid group .

Action Environment

The action of this compound is influenced by various environmental factors. It is stable at normal temperature and pressure but decomposes rapidly and explosively if heated above its melting point of 155-157°C . It reacts violently with strong oxidizers and with acidic materials (strong acids, acid anhydrides, and acid chlorides) to release heat and toxic and corrosive gases . It also reacts with some active metals to give new materials that are shock-sensitive explosives .

Biochemische Analyse

Biochemical Properties

1H-Tetrazole acts as nonclassical bioisosteres of carboxylic acids due to their near pKa values . The planar structure of this compound favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .

Cellular Effects

This compound has a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . Its planar structure and electron-donating and electron-withdrawing properties make it advantageous for receptor-ligand interactions, influencing cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It is often used as metabolism-resistant isosteric replacements for carboxylic acids in SAR-driven medicinal chemistry analogue syntheses . It is resistant to biological degradation, making it possible to use this compound as isosteric substituents of various functional groups in the development of biologically active substances .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to undergo a phase transition above 2.6 GPa . It polymerizes reversibly below 100 GPa, probably through carbon–nitrogen bonding instead of nitrogen–nitrogen bonding . This suggests that the effects of this compound can change over time under certain conditions.

Metabolic Pathways

This compound is often used as metabolism-resistant isosteric replacements for carboxylic acids . Tetrazolic acids have been shown to form β-glucuronides, a metabolic fate that often befalls aliphatic carboxylic acids, and both tetrazole tautomers may serve as substrates for N-glucuronidation .

Transport and Distribution

This compound’s transport and distribution within cells and tissues are facilitated by its solubility in lipids, which allows it to penetrate more easily through cell membranes .

Subcellular Localization

Its lipid solubility suggests that it could potentially localize in various cellular compartments depending on its interactions with other biomolecules .

Vorbereitungsmethoden

1H-Tetrazole can be synthesized through several methods:

Reaction of Anhydrous Hydrazoic Acid and Hydrogen Cyanide: This method involves the reaction of anhydrous hydrazoic acid with hydrogen cyanide under pressure.

Treatment of Organic Nitriles with Sodium Azide: This method uses sodium azide in the presence of iodine or silica-supported sodium bisulfate as a heterogeneous catalyst to synthesize 5-substituted 1H-tetrazoles.

Deamination of 5-Aminotetrazole: This method involves the deamination of 5-aminotetrazole, which can be commercially obtained or prepared from aminoguanidine.

Microwave-Accelerated Method: This method allows the conversion of inactive nitriles into 5-substituted 1H-tetrazoles in DMF using microwave irradiation.

Analyse Chemischer Reaktionen

1H-Tetrazole undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Substitution Reactions: This compound can undergo substitution reactions with various reagents, such as sodium azide and triethylammonium chloride, to form substituted tetrazoles.

Cycloaddition Reactions: The compound can participate in cycloaddition reactions with nitriles and azides to form tetrazole derivatives.

Common reagents used in these reactions include sodium azide, iodine, silica-supported sodium bisulfate, and triethylammonium chloride. The major products formed from these reactions are substituted tetrazoles and tetrazole derivatives.

Wissenschaftliche Forschungsanwendungen

1H-Tetrazole has a wide range of scientific research applications, including:

Vergleich Mit ähnlichen Verbindungen

1H-Tetrazole is unique compared to other similar compounds due to its high nitrogen content and stability. Similar compounds include:

2H-Tetrazole: An isomer of this compound with different tautomeric forms.

5H-Tetrazole: A nonaromatic isomer of tetrazole.

Tetrazole Derivatives: Compounds such as 5-substituted 1H-tetrazoles and 5-aminotetrazole.

These compounds share similar chemical properties but differ in their stability, reactivity, and applications.

Conclusion

This compound is a versatile and stable compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable compound for various scientific research and industrial applications.

Eigenschaften

IUPAC Name |

2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2N4/c1-2-4-5-3-1/h1H,(H,2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJUGUADJHNHALS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2N4 | |

| Record name | 1H-TETRAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/26000 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075280 | |

| Record name | 1H-Tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1H-tetrazole is an odorless white to light-yellow crystalline powder. Mp:1 55-157 °C. When heated to decomposition it emits toxic oxides of nitrogen fumes. Can explode if exposed to shock or heat from friction or fire. The primary hazard is from blast effect where the entire load can explode instantaneously and not from flying projectiles and fragments. | |

| Record name | 1H-TETRAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/26000 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

288-94-8, 100043-29-6 | |

| Record name | 1H-TETRAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/26000 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1H-Tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Tetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Tetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100043296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Tetrazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36712 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-TETRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D34J7PAT68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.